molecular formula C11H14FN3O5 B13395432 N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide

N-{1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide

Cat. No.: B13395432
M. Wt: 287.24 g/mol
InChI Key: NLXVKEFNBVLDLD-UHFFFAOYSA-N
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Description

N4-Acetyl-2’-fluoro-2’-deoxycytidine is a synthetic nucleoside analog. It is characterized by the presence of an acetyl group at the N4 position and a fluorine atom at the 2’ position of the deoxycytidine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Acetyl-2’-fluoro-2’-deoxycytidine typically involves the acetylation of 2’-fluoro-2’-deoxycytidine. The reaction is carried out using acetyl chloride in the presence of a base, such as pyridine, under controlled temperature conditions . The reaction proceeds as follows:

  • Dissolve 2’-fluoro-2’-deoxycytidine in an appropriate solvent (e.g., dichloromethane).
  • Add acetyl chloride dropwise to the solution while maintaining the temperature below 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of N4-Acetyl-2’-fluoro-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process .

Chemical Reactions Analysis

Types of Reactions

N4-Acetyl-2’-fluoro-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-Acetyl-2’-fluoro-2’-deoxycytidine has several scientific research applications:

Mechanism of Action

N4-Acetyl-2’-fluoro-2’-deoxycytidine exerts its effects by incorporating into nucleic acids, thereby disrupting normal DNA and RNA synthesis. The presence of the fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The acetyl group at the N4 position further modifies its interaction with enzymes involved in nucleic acid metabolism. The compound targets key enzymes such as DNA polymerases and ribonucleotide reductases, leading to the inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Acetyl-2’-fluoro-2’-deoxycytidine is unique due to the combined presence of the acetyl group at the N4 position and the fluorine atom at the 2’ position. This dual modification enhances its stability, resistance to enzymatic degradation, and potential therapeutic applications compared to similar compounds .

Properties

IUPAC Name

N-[1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXVKEFNBVLDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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